![molecular formula C12H10O2S B13138739 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiophene ring with two oxygen atoms attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermolysis of alkyl 1-naphthyl sulfoxides, which leads to the formation of 2,3-dihydronaphtho[1,2-b]thiophene 1-oxides. These intermediates can then be reduced by lithium aluminum hydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted thiophene derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydronaphtho[1,2-b]thiophene 1-oxides
- Naphtho[2,3-c]thiophene, 1,3-dihydro-
Uniqueness
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide is unique due to its specific ring fusion and the presence of two oxygen atoms on the sulfur atom. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
1,3-dihydrobenzo[f][2]benzothiole 2,2-dioxide |
InChI |
InChI=1S/C12H10O2S/c13-15(14)7-11-5-9-3-1-2-4-10(9)6-12(11)8-15/h1-6H,7-8H2 |
InChI Key |
GVRKIZJTWOAMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)
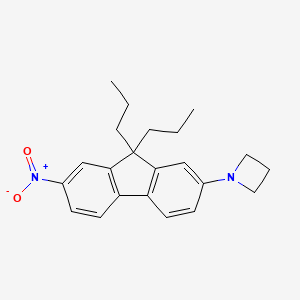
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)


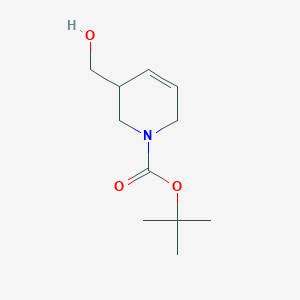
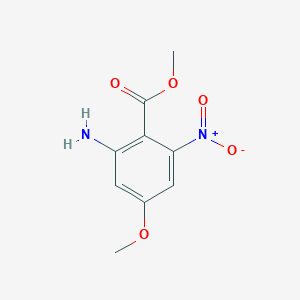

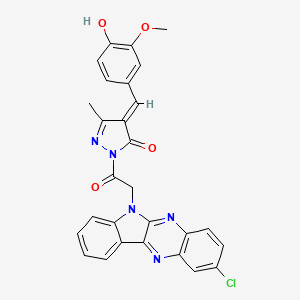
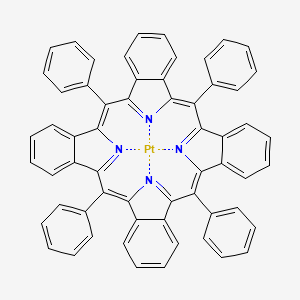
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)


